Pradefovir Mesylate

Beschreibung

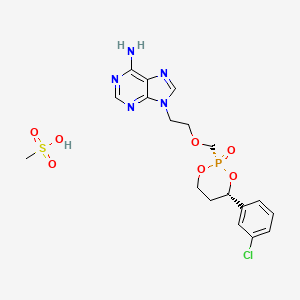

Structure

2D Structure

Eigenschaften

IUPAC Name |

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQUAHHUSMJUFV-HZPZRMRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN5O7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211558 |

Source

|

| Record name | Pradefovir Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625095-61-6 |

Source

|

| Record name | 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625095-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pradefovir Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradefovir mesylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradefovir Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRADEFOVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pradefovir Mesylate: A Deep Dive into the Mechanism of a Liver-Targeted Antiviral

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradefovir mesylate is an investigational nucleotide analogue prodrug designed for the treatment of chronic hepatitis B. It represents a liver-targeted approach to delivering the active antiviral agent, adefovir, thereby aiming to enhance efficacy at the site of infection while mitigating the dose-limiting nephrotoxicity associated with its parent drug. This technical guide elucidates the core mechanism of action of this compound, from its targeted delivery and metabolic activation to the molecular inhibition of hepatitis B virus (HBV) replication. Detailed experimental protocols that have been instrumental in characterizing this mechanism are provided, alongside a comprehensive summary of key quantitative data.

Core Mechanism of Action: A Liver-Centric Approach

This compound is a prodrug of adefovir, an acyclic phosphonate analogue of adenosine monophosphate.[1] Its innovative design centers on preferential activation within hepatocytes, the primary site of HBV replication. This targeted activation is the cornerstone of its therapeutic strategy, aiming to maximize antiviral potency where it is most needed while minimizing systemic exposure and associated side effects.[2]

The mechanism of action can be delineated into three key stages:

-

Hepatic Uptake and Metabolic Activation: Following oral administration, this compound is absorbed and preferentially taken up by liver cells.[1] Within the hepatocytes, it undergoes metabolic activation primarily through oxidation catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in the liver.[1][3] This enzymatic conversion cleaves the prodrug moiety to release the active drug, adefovir (also known as 9-(2-phosphonomethoxyethyl)adenine or PMEA).

-

Intracellular Phosphorylation: Once released, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP). This two-step phosphorylation is a critical prerequisite for its antiviral activity.

-

Inhibition of HBV DNA Polymerase: Adefovir diphosphate acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand. Upon incorporation, adefovir diphosphate lacks the 3'-hydroxyl group necessary for further chain elongation, leading to premature termination of DNA synthesis and a halt in viral replication.

This liver-targeted approach has been shown in preclinical studies to significantly improve the liver-to-kidney ratio of the active metabolite compared to adefovir dipivoxil, a previously marketed prodrug of adefovir. Tissue distribution studies in rats demonstrated a 12-fold improvement in the liver/kidney ratio for pradefovir.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound and its active metabolite, adefovir diphosphate.

Table 1: In Vitro Anti-HBV Activity

| Parameter | Analyte | Value | Cell Line/Enzyme | Reference |

| Ki | Adefovir Diphosphate | 0.1 µM | HBV DNA Polymerase | |

| IC50 | Adefovir | 0.2 - 2.5 µM | HBV-transfected human hepatoma cell lines |

Table 2: Preclinical and Clinical Pharmacokinetics of Pradefovir and Adefovir (PMEA)

| Parameter | Analyte | Value | Species/Population | Study Details | Reference |

| Oral Bioavailability (F) | Pradefovir | 42% | Rat | Mesylate salt | |

| Km (Metabolism to PMEA) | Pradefovir | 60 µM | Human Liver Microsomes | ||

| Vmax (Metabolism to PMEA) | Pradefovir | 228 pmol/min/mg protein | Human Liver Microsomes | ||

| Half-life (t1/2) of PMEA | Adefovir (PMEA) | 11.47 - 17.63 h | Patients with Chronic Hepatitis B | Following pradefovir administration | |

| Renal Clearance of Pradefovir | Pradefovir | 18 - 31 L/h | Healthy Male Volunteers |

Table 3: Phase 2 Clinical Trial Efficacy Data (24 Weeks)

| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) |

| Pradefovir 30 mg | 5.40 |

| Pradefovir 45 mg | 5.34 |

| Pradefovir 60 mg | 5.33 |

| Pradefovir 75 mg | 5.40 |

| Tenofovir Disoproxil Fumarate (TDF) 300 mg | 5.12 |

Data from a multicenter, double-blind, randomized, noninferiority, phase 2 trial in patients with chronic hepatitis B.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

In Vitro HBV DNA Polymerase Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of adefovir diphosphate against HBV DNA polymerase.

-

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing purified recombinant HBV DNA polymerase, a DNA template-primer (e.g., poly(dA)-oligo(dT)), and fixed concentrations of dCTP, dGTP, and dTTP is prepared.

-

Inhibitor and Substrate Addition: Varying concentrations of adefovir diphosphate are added to the reaction tubes. The reaction is initiated by the addition of a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at various concentrations.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time to allow for DNA synthesis.

-

Reaction Termination and Precipitation: The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

-

Quantification: The amount of incorporated radiolabeled dATP is quantified using scintillation counting.

-

Data Analysis: The Ki is determined by analyzing the enzyme kinetics, typically using Dixon or Cornish-Bowden plots.

-

Cell-Based HBV Replication Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication in a cellular context.

-

Methodology:

-

Cell Culture: An HBV-producing human hepatoma cell line (e.g., HepG2.2.15) is cultured under standard conditions.

-

Drug Treatment: The cells are treated with a range of concentrations of the test compound (adefovir).

-

Incubation: The cells are incubated for a period sufficient for multiple rounds of viral replication (typically 6-9 days), with the drug-containing medium being replaced every 2-3 days.

-

Harvesting Viral DNA: After the incubation period, the cell culture supernatant is collected, and encapsidated viral DNA is isolated.

-

Quantitative PCR (qPCR): The amount of HBV DNA in the supernatant is quantified using a validated qPCR assay.

-

Data Analysis: The percentage of inhibition of HBV DNA replication is plotted against the drug concentration to determine the IC50 value.

-

In Vitro Metabolism by Human Liver Microsomes

-

Objective: To characterize the kinetics of pradefovir metabolism to adefovir (PMEA) by CYP3A4.

-

Methodology:

-

Incubation Mixture Preparation: Incubations are performed in tubes containing potassium phosphate buffer (pH 7.4), pooled human liver microsomes, and varying concentrations of pradefovir.

-

Pre-incubation: The mixtures are pre-warmed at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The reaction proceeds for a defined period at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

-

Sample Analysis: The formation of PMEA is quantified using a validated LC-MS/MS method.

-

Data Analysis: The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation.

-

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound

Caption: Intracellular activation cascade and inhibitory action of this compound.

Experimental Workflow for Mechanism of Action Elucidation

Caption: A streamlined workflow for characterizing this compound's properties.

Conclusion

This compound embodies a rational drug design approach aimed at optimizing the therapeutic index of adefovir for the treatment of chronic hepatitis B. Its liver-targeted mechanism of action, mediated by CYP3A4 activation, holds the promise of enhanced antiviral efficacy at the site of infection with a reduced risk of systemic toxicities. The comprehensive data from in vitro, preclinical, and clinical studies provide a robust foundation for its continued development. This technical guide serves as a consolidated resource for researchers and drug development professionals to understand the intricate mechanism of action of this promising antiviral candidate.

References

Discovery and synthesis of Pradefovir Mesylate

An In-depth Technical Guide to the Discovery and Synthesis of Pradefovir Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly known as MB-06886, remofovir mesylate) is a novel, orally administered, liver-targeting prodrug of adefovir, developed to treat chronic hepatitis B (CHB) infection.[1][2] It was designed using HepDirect™ prodrug technology to enhance delivery of the active metabolite, adefovir, to the liver, thereby increasing antiviral efficacy while minimizing the dose-limiting nephrotoxicity associated with the earlier prodrug, adefovir dipivoxil.[2][3] Pradefovir is activated by the liver-predominant cytochrome P450 3A4 (CYP3A4), leading to a favorable distribution of the active drug.[4] Clinical trials have demonstrated its potent anti-HBV activity and a favorable safety profile. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound.

Discovery and Rationale

The development of this compound was driven by the need to improve the therapeutic index of adefovir. Adefovir dipivoxil, an oral prodrug of adefovir, is effective against hepatitis B virus (HBV) but its use is limited by dose-dependent kidney toxicity. This toxicity arises because adefovir dipivoxil is converted to active adefovir systemically, leading to significant drug exposure in the kidneys.

The solution was to design a liver-targeted prodrug. Researchers synthesized a series of 1-aryl-1,3-propanyl prodrugs of adefovir with the rationale that they would be selectively cleaved by enzymes highly expressed in the liver, such as CYP isozymes. This approach aimed to concentrate the active drug, adefovir diphosphate (ADV-DP), in hepatocytes—the primary site of HBV replication—while reducing systemic exposure and, consequently, renal toxicity. Pradefovir emerged from this series as the lead compound, demonstrating high stability in plasma and potent anti-HBV activity.

Mechanism of Action

This compound's mechanism of action is a multi-step, liver-specific process that ultimately inhibits HBV replication.

-

Hepatic Uptake and Activation : After oral administration, Pradefovir is absorbed and transported to the liver.

-

CYP3A4-Mediated Cleavage : In hepatocytes, the liver-predominant enzyme CYP3A4 metabolizes Pradefovir through oxidation, releasing the active drug, adefovir (also known as PMEA).

-

Cellular Phosphorylation : Cellular kinases within the hepatocyte then phosphorylate adefovir twice to its active diphosphate form, adefovir diphosphate (ADV-DP).

-

Inhibition of HBV DNA Polymerase : ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral RNA-dependent DNA polymerase (reverse transcriptase).

-

Chain Termination : Upon incorporation into the growing viral DNA chain, ADV-DP causes premature chain termination, effectively halting HBV replication.

This liver-targeting mechanism significantly improves the distribution of the active metabolite. Studies in rats showed that Pradefovir resulted in a 12-fold improvement in the liver-to-kidney ratio of adefovir compared to adefovir dipivoxil. A clinical study later confirmed that Pradefovir leads to a kidney-to-liver PMEA ratio of 1:20, a stark contrast to the 1:1 ratio observed with adefovir dipivoxil.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. An improved, documented procedure is as follows:

-

Activation of Adefovir : The starting material, adefovir, is first activated using oxalyl chloride and N,N-diethylformamide. This step generates a formamidine-protected phosphonyl dichloridate intermediate.

-

Condensation : The intermediate is then condensed with (S)-1-(3-chlorophenyl)-1,3-propanediol at a low temperature. This reaction yields the cyclic phosphonate as a diastereomeric mixture, in which the desired cis-diastereoisomer predominates.

-

Hydrolysis and Salt Formation : The formamidine protecting group is hydrolyzed with ethanolic acetic acid.

-

Purification : Finally, the product is recrystallized as the mesylate salt, which provides the target this compound in high diastereomeric excess.

Pharmacokinetics and Preclinical Data

Pharmacokinetic studies have highlighted the rapid absorption of Pradefovir and its efficient conversion to adefovir (PMEA).

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Rat | 42% (as mesylate salt) | |

| Time to Max Concentration (tmax) | Human | ~1 hour (for both Pradefovir and Adefovir) | |

| Half-life (t1/2) - Day 28 | Human | Pradefovir: 4-14 hours | |

| Adefovir (from Pradefovir): 29-39 hours | |||

| Intrinsic Clearance (Clint) | Rat Microsomes | 48.1 ± 8 µl/min/mg protein | |

| Human Microsomes | 11.3 ± 0.4 µl/min/mg protein | ||

| Vmax | Rat Microsomes | 1.2 ± 0.1 nmol/min/mg protein | |

| Human Microsomes | 1.8 ± 0.03 nmol/min/mg protein | ||

| Km | Rat Microsomes | 25 ± 7 µM | |

| Human Microsomes | 160 ± 9 µM |

Table 1: Summary of Pharmacokinetic and In Vitro Metabolism Parameters.

Clinical Efficacy

Clinical trials have established the efficacy of this compound in reducing viral load in patients with chronic hepatitis B.

Phase 2 Study Results

A multicenter, double-blind, randomized Phase 2 trial compared four doses of Pradefovir (30, 45, 60, and 75 mg) with Tenofovir Disoproxil Fumarate (TDF, 300 mg) over 24 weeks.

| Parameter (at Week 24) | Pradefovir 30mg | Pradefovir 45mg | Pradefovir 60mg | Pradefovir 75mg | TDF 300mg |

| Mean HBV DNA Reduction (log10 IU/mL) | 5.40 | 5.34 | 5.33 | 5.40 | 5.12 |

| Patients with HBV DNA <29 IU/mL | 27% | 54% | 48% | 58% | 42% |

| ALT Normalization | 83% | 68% | 65% | 51% | 69% |

| HBeAg Loss | 3% | 12% | 6% | 9% | 3% |

| HBeAg Seroconversion | 0% | 10% | 0% | 4% | 3% |

Table 2: Key Efficacy Outcomes from a 24-Week Phase 2 Clinical Trial.

Another Phase 2 study with a 24-week interim analysis showed significant, dose-dependent declines in HBV DNA.

| Treatment Group (daily) | Median HBV DNA Reduction (log10 copies/mL) |

| Pradefovir 5 mg | 2.13 |

| Pradefovir 10 mg | 2.60 |

| Pradefovir 20 mg | 2.53 |

| Pradefovir 30 mg | 2.97 |

Table 3: Interim 24-Week HBV DNA Reduction from an earlier Phase 2 Study.

Phase 3 Study

Based on promising Phase 2 results, a Phase 3 trial (NCT04543565) was initiated. This randomized, double-blind, multicenter study was designed to further evaluate the efficacy and safety of Pradefovir compared to TDF in HBeAg-positive or HBeAg-negative CHB patients.

Safety and Tolerability

Across clinical trials, this compound has demonstrated a favorable safety profile, a primary goal of its development. The liver-targeting design successfully minimized renal toxicity.

| Adverse Event (AE) Rate (at Week 24) | Pradefovir 30mg | Pradefovir 45mg | Pradefovir 60mg | Pradefovir 75mg | TDF 300mg |

| Any Adverse Event | 96% | 90% | 90% | 96% | 98% |

| Serious Adverse Events (SAEs) | 6% | 6% | 8% | 4% | 4% |

Table 4: Adverse Event Rates from the 24-Week Phase 2 Clinical Trial. Most AEs were Grade 1 or 2, and no SAEs were judged to be related to the study drugs.

Key Experimental Methodologies

Phase 3 Clinical Trial Protocol (NCT04543565)

The Phase 3 study provides a clear example of the rigorous testing applied to Pradefovir.

-

Design : A randomized, double-blind, positive-drug parallel control, multicenter study.

-

Population : Eligible HBeAg-positive or HBeAg-negative CHB patients, including up to 20% with compensated cirrhosis.

-

Randomization : Patients were randomized 2:1 to either the Pradefovir group or the TDF group.

-

Treatment Arms :

-

Experimental Arm : this compound tablet + Placebo for TDF, once daily.

-

Active Comparator Arm : TDF tablet + Placebo for this compound, once daily.

-

-

Duration : A 96-week double-blind treatment period, followed by a 48-week open-label extension where all subjects receive Pradefovir. An interim analysis was planned after the first 48 weeks.

Pharmacokinetic Analysis

-

Method : Serum samples from patients were analyzed for Pradefovir and its metabolite PMEA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for accurate quantification of the parent drug and its active metabolite.

Virologic Assessment

-

Method : Serum HBV DNA levels were quantified using the COBAS Amplicor HBV Monitor Test. This is a polymerase chain reaction (PCR)-based assay designed for the quantitative measurement of HBV DNA in human serum or plasma.

Conclusion

This compound represents a successful application of rational drug design and liver-targeting prodrug technology. By focusing on a specific metabolic activation pathway predominant in the liver, its discovery overcame the primary limitation of its predecessor, adefovir dipivoxil. The synthesis has been optimized to produce a highly pure, diastereomerically enriched compound. Extensive clinical data have confirmed that Pradefovir offers potent antiviral efficacy against HBV, comparable or superior to standard-of-care treatments like TDF, coupled with an improved safety profile, particularly concerning renal function. This compound stands as a significant advancement in the therapeutic arsenal for chronic hepatitis B.

References

An In-depth Technical Guide to Pradefovir Mesylate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradefovir Mesylate, a liver-targeting prodrug of the antiviral agent adefovir, represents a significant advancement in the treatment of chronic hepatitis B. Its chemical design facilitates targeted delivery to the liver, the primary site of hepatitis B virus (HBV) replication, thereby enhancing efficacy and mitigating the nephrotoxicity associated with its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to enable researchers to replicate and build upon existing findings.

Chemical Identity and Structure

This compound is the mesylate salt of Pradefovir. The chemical structure is characterized by a phosphonate prodrug moiety attached to the N9 position of adenine via an ethoxymethyl linker.

| Identifier | Value |

| IUPAC Name | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid[1] |

| CAS Number | 625095-61-6[1] |

| Chemical Formula | C₁₈H₂₃ClN₅O₇PS[1] |

| Molecular Weight | 519.9 g/mol [1] |

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Melting Point | Not experimentally reported | - |

| Water Solubility | 100 mg/mL (experimentally determined) | MedChemExpress |

| 0.45 mg/mL (predicted) | DrugBank[2] | |

| logP | 1.7 (predicted) | DrugBank |

| pKa (Strongest Acidic) | 18.55 (predicted) | DrugBank |

| pKa (Strongest Basic) | 3.75 (predicted) | DrugBank |

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that is inactive until it undergoes metabolic activation, primarily in the liver. This targeted activation is a key feature of its design, intended to maximize antiviral efficacy at the site of infection while minimizing systemic exposure and associated toxicities.

The metabolic activation of this compound proceeds as follows:

-

Hepatic Activation by CYP3A4: Pradefovir is specifically metabolized by the cytochrome P450 enzyme CYP3A4, which is highly expressed in the liver. This enzymatic reaction converts Pradefovir into its active metabolite, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir.

-

Phosphorylation: Once formed within the liver cells, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.

-

Inhibition of HBV DNA Polymerase: Adefovir diphosphate acts as a competitive inhibitor of the hepatitis B virus (HBV) RNA-dependent DNA polymerase (reverse transcriptase). It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain.

-

Chain Termination: Upon incorporation into the viral DNA, adefovir diphosphate lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and the inhibition of viral replication.

Signaling Pathway Diagram

Caption: Metabolic activation pathway of this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of Pradefovir metabolism by CYP3A4 in human liver microsomes.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the conversion of Pradefovir to PMEA.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (LC-MS grade)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In 1.5 mL polypropylene tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (final concentration 0.4 mg/mL), and varying concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100, 200 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate proteins.

-

Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method to quantify the formation of PMEA.

Data Analysis:

-

Plot the rate of PMEA formation against the Pradefovir concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Experimental Workflow: In Vitro Metabolism

Caption: Workflow for in vitro metabolism of this compound.

Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol describes a cell-based assay to evaluate the antiviral efficacy of this compound against HBV.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound for the inhibition of HBV replication.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

This compound

-

Positive control antiviral agent (e.g., Lamivudine)

-

Cell lysis buffer

-

DNA extraction kit

-

qPCR master mix with primers and probe specific for HBV DNA

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound and the positive control. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.

-

Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant.

-

DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample by real-time PCR using primers and a probe specific for a conserved region of the HBV genome.

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of HBV DNA inhibition against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ value from the dose-response curve using a suitable software.

-

Experimental Workflow: Anti-HBV Activity Assay

Caption: Workflow for determining the anti-HBV activity of Pradefovir.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability and plasma concentration-time profile of this compound and its active metabolite, PMEA.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Anesthesia

-

Blood collection tubes (e.g., containing K₂EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Fasting: Acclimate rats to the housing conditions and fast them overnight before dosing, with free access to water.

-

Dosing:

-

Oral Group: Administer a single oral dose of this compound (e.g., 30 mg/kg) via oral gavage.

-

Intravenous Group (for bioavailability calculation): Administer a single intravenous dose of this compound via the tail vein.

-

-

Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Pradefovir and PMEA in rat plasma.

-

Prepare calibration standards and quality control samples by spiking blank rat plasma.

-

Extract Pradefovir and PMEA from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

-

Analyze the extracted samples by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the plasma concentrations of Pradefovir and PMEA at each time point.

-

Use pharmacokinetic software to determine the pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and intravenous routes.

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100. A study in rats showed an oral bioavailability of 42% for the mesylate salt.

-

Conclusion

This compound is a promising antiviral agent for the treatment of chronic hepatitis B. Its liver-targeting design, mediated by CYP3A4 metabolism, offers the potential for improved efficacy and a better safety profile compared to its parent drug, adefovir. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and therapeutic potential of this important compound. The provided data and methodologies are intended to support ongoing research and development efforts in the field of antiviral therapy.

References

Pradefovir Mesylate: A Deep Dive into its Liver-Targeting Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradefovir Mesylate, an investigational nucleotide analogue, represents a significant advancement in the treatment of chronic hepatitis B (CHB). Developed as a liver-targeting prodrug of adefovir (PMEA), its innovative design aims to maximize antiviral efficacy at the primary site of hepatitis B virus (HBV) replication while minimizing systemic toxicities associated with earlier generations of nucleotide analogues. This technical guide provides a comprehensive overview of the core mechanisms underpinning this compound's hepatoselectivity, supported by quantitative data from key preclinical and clinical studies, detailed experimental methodologies, and visual representations of its metabolic activation and experimental workflows.

Introduction: The Rationale for Liver-Targeted HBV Therapy

Chronic hepatitis B remains a major global health challenge, with long-term infection leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] While existing nucleotide analogues like adefovir dipivoxil are effective in suppressing HBV replication, their use can be limited by dose-dependent nephrotoxicity.[2] This adverse effect arises from the systemic distribution of the active drug, leading to accumulation in the kidneys.

This compound was engineered to overcome this limitation through a "HepDirect™" prodrug technology.[2][3] This approach utilizes a liver-specific metabolic activation pathway to concentrate the active antiviral agent, adefovir, directly within hepatocytes. This targeted delivery is designed to enhance the therapeutic index by achieving high intracellular concentrations of the active metabolite in the liver while maintaining low systemic levels, thereby reducing the potential for renal side effects.[4]

Mechanism of Liver-Targeting: The Role of CYP3A4

The cornerstone of this compound's liver-targeting property lies in its bioactivation by Cytochrome P450 3A4 (CYP3A4), an enzyme predominantly expressed in the liver. Unlike adefovir dipivoxil, which is converted to adefovir by ubiquitous plasma esterases, this compound is a cyclodiester prodrug that remains largely stable in plasma and other tissues.

Upon reaching the liver, Pradefovir undergoes an oxidative cleavage reaction catalyzed by CYP3A4, releasing the active antiviral agent, adefovir (PMEA). This adefovir is then phosphorylated by intracellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP). ADV-DP acts as a competitive inhibitor of HBV DNA polymerase and also gets incorporated into the viral DNA, causing chain termination and halting viral replication.

The following diagram illustrates the metabolic activation pathway of this compound.

References

- 1. Assessment of the COBAS Amplicor HBV Monitor Test for Quantitation of Serum Hepatitis B Virus DNA Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. COBAS AmpliPrep-COBAS TaqMan Hepatitis B Virus (HBV) Test: a Novel Automated Real-Time PCR Assay for Quantification of HBV DNA in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Pradefovir Mesylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradefovir Mesylate (formerly MB-06886, remofovir mesylate) is a novel, orally administered, liver-targeting prodrug of the acyclic phosphonate nucleotide analog adefovir.[1] Developed to improve upon the therapeutic index of adefovir dipivoxil, which is limited by dose-dependent nephrotoxicity, Pradefovir was designed using HepDirect™ technology to ensure targeted delivery of the active moiety, adefovir, to the liver.[2][3] Preclinical development demonstrated a successful liver-targeting mechanism, favorable pharmacokinetic profile, and potent anti-HBV activity.[2]

This whitepaper provides a detailed overview of the core preclinical data for this compound. It includes summaries of key quantitative data, detailed experimental protocols for pivotal studies, and visualizations of the metabolic pathway and experimental workflows to offer a comprehensive technical guide for drug development professionals.

Rationale and Mechanism of Action

Adefovir dipivoxil, an approved therapy for chronic hepatitis B virus (HBV) infection, is a prodrug of adefovir that is converted to the active drug systemically. This widespread conversion leads to significant exposure in the kidneys, creating a risk for nephrotoxicity and limiting the achievable therapeutic dose.[3]

Pradefovir was engineered to overcome this limitation. It is a cyclic 1-aryl-1,3-propanyl ester prodrug designed for selective activation within the liver. The mechanism relies on the high expression of the cytochrome P450 isozyme CYP3A4 in hepatocytes.

Metabolic Activation Pathway:

-

Following oral absorption, Pradefovir is transported to the liver.

-

Hepatic CYP3A4 enzymes catalyze the oxidative cleavage of the prodrug's cyclic moiety.

-

This cleavage releases adefovir monophosphate (PMEA) directly within the liver cells.

-

Cellular kinases then phosphorylate adefovir monophosphate to its active diphosphate form, adefovir diphosphate (ADV-DP).

-

Adefovir diphosphate acts as a competitive inhibitor of the natural substrate, dATP, and is incorporated into the replicating viral DNA by HBV DNA polymerase.

-

This incorporation leads to premature chain termination, thus halting HBV DNA replication.

This liver-centric activation cascade is designed to maximize the concentration of the active drug at the site of viral replication while minimizing systemic and, specifically, renal exposure to adefovir.

Preclinical Pharmacology Data

In Vitro Metabolism

Studies using human liver microsomes confirmed that CYP3A4 is the primary enzyme responsible for the metabolic activation of Pradefovir to adefovir (PMEA).

| Parameter | Value | Reference |

| Primary Metabolizing Enzyme | CYP3A4 | |

| Km (Michaelis Constant) | 60 µM | |

| Vmax (Maximum Reaction Velocity) | 228 pmol/min/mg protein | |

| Intrinsic Clearance (CLint) | ~359 ml/min |

In Vivo Pharmacokinetics (Animal Models)

Pharmacokinetic studies in rats demonstrated good oral bioavailability and confirmed the liver-targeting properties of Pradefovir.

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Rat | 42% (as mesylate salt) | |

| Liver/Kidney Exposure Ratio Improvement | Rat | 12-fold (vs. Adefovir Dipivoxil) | |

| Kidney-to-Liver PMEA Ratio | Rat | 1:20 | |

| Liver Metabolite Exposure (vs. Kidney) | Rat | 4.5-fold (ADV-MP) & 7.5-fold (ADV-DP) |

In Vivo Efficacy (HBV Transgenic Mouse Model)

Pradefovir demonstrated potent antiviral activity in preclinical efficacy models. In HBV-infected transgenic mouse models, administration of Pradefovir resulted in significant inhibition of HBV replication. While specific quantitative data from these studies are not publicly available, the results were sufficient to support advancement into clinical trials.

Preclinical Safety and Toxicology

General Toxicology

Short-term toxicology studies were conducted in multiple species.

| Study | Species | Duration | Key Findings | Reference |

| Oral Toxicity | Rat | 28 days | No significant safety concerns up to 30 mg/kg/day. | |

| Oral Toxicity | Monkey | 28 days | No significant safety concerns up to 60 mg/kg/day. | |

| High-Dose Toxicity | Rat | 28 days | Renal toxicity observed at doses of 100 mg/kg or higher. |

CYP Interaction Profile

In vitro studies demonstrated that Pradefovir has a low potential for drug-drug interactions, as it was not found to be a direct or mechanism-based inhibitor of major CYP isozymes. Furthermore, in vivo studies in rats and in vitro studies in human hepatocytes showed it was not an inducer of CYP1A2 or CYP3A4.

Carcinogenicity

Long-term carcinogenicity studies were a critical component of the preclinical safety evaluation. In 24-month oral carcinogenicity studies, an increased incidence of cancer was observed at higher doses in both mice and rats. These findings led to the discontinuation of clinical development in the United States and Europe. Despite these findings, development was later continued in China.

Key Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines the general procedure to determine the kinetic parameters of Pradefovir's conversion to PMEA.

Methodology:

-

Reagents: Pooled human liver microsomes, this compound standard, PMEA standard, 50 mM Potassium Phosphate Buffer (pH 7.4), NADPH.

-

Incubation: Reactions are prepared in microcentrifuge tubes containing phosphate buffer and a final microsomal protein concentration of approximately 0.4 mg/mL. Pradefovir is added at various concentrations (e.g., 0-160 µM) to determine enzyme kinetics.

-

Reaction Initiation: Mixtures are pre-warmed to 37°C for 3 minutes. The metabolic reaction is initiated by the addition of NADPH to a final concentration of 1 mM.

-

Incubation Period: The reaction proceeds for 15 minutes at 37°C with gentle agitation. This time point was determined to be within the linear range of PMEA formation.

-

Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formation of PMEA.

Animal Pharmacokinetic and Tissue Distribution Study

This protocol describes a typical study in rats to determine oral bioavailability and the liver-to-kidney exposure ratio.

Methodology:

-

Animals: Male Sprague-Dawley rats are used. For portal vein studies, rats are surgically prepared with cannulas in the portal and a systemic vein.

-

Dosing:

-

Oral Group: Animals receive a single dose of this compound (e.g., 30 mg/kg) via oral gavage. Radiolabeled [14C]-Pradefovir can be used for tissue distribution studies.

-

Intravenous Group: A separate cohort receives an IV dose to determine absolute oral bioavailability.

-

-

Sample Collection:

-

Plasma: Blood samples are collected from a systemic vein at multiple time points post-dose (e.g., 2, 5, 10, 20, 40, 60 minutes and longer). Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and liver and kidney tissues are collected, weighed, and homogenized.

-

-

Analysis: Plasma and tissue homogenate concentrations of Pradefovir and its metabolite PMEA are determined using a validated LC-MS/MS method. For radiolabeled studies, radioactivity is measured by scintillation counting.

-

Data Calculation: Pharmacokinetic parameters, including Area Under the Curve (AUC), Cmax, and half-life, are calculated. Oral bioavailability (F) is determined by comparing the AUC from oral and IV routes. The liver-to-kidney exposure ratio is calculated by comparing the drug/metabolite concentrations in the respective tissues.

Conclusion

The preclinical development program for this compound successfully demonstrated the validity of its liver-targeting design. The molecule showed potent in vitro and in vivo anti-HBV activity, a favorable pharmacokinetic profile that achieved significantly higher liver-to-kidney exposure ratios compared to adefovir dipivoxil, and a low potential for CYP-based drug interactions. However, the observation of tumors in long-term carcinogenicity studies in rodents presented a significant safety concern that halted its development in Western markets. The subsequent continuation of its development in China underscores the complex risk-benefit assessments involved in drug development for serious diseases like chronic hepatitis B. The data and methodologies presented in this whitepaper provide a valuable case study in targeted prodrug design and the comprehensive preclinical evaluation required for novel antiviral agents.

References

Pradefovir Mesylate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradefovir mesylate is a novel, orally administered nucleotide analog prodrug developed for the treatment of chronic hepatitis B (CHB). As a liver-targeting prodrug of adefovir, it is designed to deliver the active antiviral agent directly to the primary site of hepatitis B virus (HBV) replication. This targeted approach aims to enhance antiviral efficacy while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which has been a concern with earlier adefovir formulations. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key clinical trial data and experimental methodologies.

Mechanism of Action and Signaling Pathway

This compound is a prodrug of adefovir, which, in its active diphosphate form, inhibits HBV DNA polymerase. The HepDirect™ technology utilized in this compound facilitates its targeted delivery to the liver.

The metabolic activation of this compound begins in the liver, where it is converted by cytochrome P450 3A4 (CYP3A4) to adefovir (PMEA). Adefovir is then phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate. This active form competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain. The incorporation of adefovir diphosphate results in chain termination, thereby inhibiting HBV DNA replication.

Pharmacokinetics

Absorption and Metabolism

Following oral administration, this compound is absorbed and undergoes first-pass metabolism in the liver. The conversion to adefovir is primarily mediated by CYP3A4. This liver-centric activation leads to higher concentrations of the active moiety in hepatocytes compared to systemic circulation.

Key Pharmacokinetic Parameters

A study in healthy volunteers demonstrated a dose-proportional increase in the maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC) for both pradefovir and its active metabolite, PMEA.

| Parameter | 10 mg Pradefovir | 30 mg Pradefovir | 60 mg Pradefovir |

| Pradefovir Cmax (ng/mL) | Data not available | Data not available | Data not available |

| PMEA Cmax (ng/mL) | Increases with dose | Increases with dose | Increases with dose |

| Pradefovir AUC (ngh/mL) | Increases with dose | Increases with dose | Increases with dose |

| PMEA AUC (ngh/mL) | Increases with dose | Increases with dose | Increases with dose |

| PMEA Half-life (t1/2) (h) | 11.47 - 17.63 | 11.47 - 17.63 | 11.47 - 17.63 |

Table 1: Summary of Pharmacokinetic Parameters in Healthy Volunteers.[1]

Pharmacodynamics

The antiviral activity of this compound has been evaluated in clinical trials involving patients with chronic hepatitis B. The primary pharmacodynamic endpoint in these studies was the reduction in serum HBV DNA levels.

Phase II Clinical Trial (NCT00230503)

This randomized, open-label, dose-ranging study evaluated the efficacy and safety of different doses of this compound compared to adefovir dipivoxil over 48 weeks.

24-Week Interim Analysis:

| Parameter | Pradefovir 30 mg | Pradefovir 45 mg | Pradefovir 60 mg | Pradefovir 75 mg | TDF 300 mg |

| Mean Reduction in HBV DNA (log10 IU/mL) | 5.40 | 5.34 | 5.33 | 5.40 | 5.12 |

| Patients with Undetectable HBV DNA (%) | 27 | 54 | 48 | 58 | 42 |

| HBeAg Loss (%) | 3 | 12 | 6 | 9 | 3 |

| HBeAg Seroconversion (%) | 0 | 10 | 0 | 4 | 3 |

Table 2: Pharmacodynamic Results at 24 Weeks in a Phase II Study.[2][3]

48-Week Analysis:

At 48 weeks, the 30 mg dose of this compound resulted in a mean reduction in HBV DNA of 5.54 log10 copies/mL, which was significantly greater than the 4.19 log10 copies/mL reduction seen with 10 mg of adefovir dipivoxil (p < 0.001)[4]. Furthermore, 71% of patients in the 30 mg pradefovir group achieved undetectable HBV DNA levels (<400 copies/mL), compared to 36% in the adefovir dipivoxil group[4].

| Parameter | Pradefovir 5 mg | Pradefovir 10 mg | Pradefovir 20 mg | Pradefovir 30 mg | Adefovir Dipivoxil 10 mg |

| Mean Reduction in HBV DNA (log10 copies/mL) | - | - | - | 5.54 | 4.19 |

| Patients with Undetectable HBV DNA (<400 copies/mL) (%) | 45 | 63 | 56 | 71 | 36 |

Table 3: Pharmacodynamic Results at 48 Weeks in a Phase II Study.

Phase III Clinical Trial (NCT04543565)

This randomized, double-blind, positive-controlled study compared the efficacy and safety of this compound with tenofovir disoproxil fumarate (TDF) in patients with chronic hepatitis B.

A 48-week interim analysis of the Phase III trial demonstrated that this compound achieved comparable reductions in HBV DNA levels to TDF. The study also highlighted a favorable safety profile for pradefovir, with a lower incidence of drug-related adverse events and a diminished impact on renal function and bone mineral density compared to TDF. In a 48-week Phase III clinical trial, over 80% of patients treated with Pradefovir achieved a virologic response (HBV DNA levels below the lower limit of detection) without serious kidney- or bone-related adverse effects.

Experimental Protocols

Quantification of Pradefovir and PMEA in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Detailed Methodology:

-

Sample Preparation:

-

To a volume of plasma or serum, an internal standard is added.

-

Protein precipitation is performed by adding a solvent such as methanol, followed by vortexing and centrifugation.

-

The resulting supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in an appropriate solvent mixture before injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Separation is typically achieved on a reversed-phase C18 column.

-

The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive ion mode for pradefovir and negative ion mode for PMEA.

-

Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard.

-

Quantification of HBV DNA

Method: COBAS AMPLICOR HBV MONITOR Test / COBAS AmpliPrep/COBAS TaqMan HBV Test

Detailed Methodology:

-

Specimen Preparation:

-

HBV DNA is isolated from plasma or serum. This involves lysis of the viral particles, followed by precipitation of the DNA with alcohol. The COBAS AmpliPrep system automates this process using magnetic glass particles to capture the DNA.

-

-

PCR Amplification:

-

The purified HBV DNA is amplified using polymerase chain reaction (PCR) with biotinylated primers specific to the HBV genome. An internal quantitation standard is included in each sample to monitor the efficiency of the process.

-

-

Hybridization and Detection:

-

The amplified DNA is hybridized to specific oligonucleotide probes bound to magnetic particles.

-

The captured amplicon-probe complex is then detected colorimetrically. The absorbance is directly proportional to the amount of HBV DNA present in the original sample.

-

Conclusion

This compound is a promising liver-targeting prodrug of adefovir for the treatment of chronic hepatitis B. Its pharmacokinetic profile is characterized by efficient liver-specific activation, leading to high intracellular concentrations of the active antiviral agent. Clinical studies have demonstrated its potent pharmacodynamic effect, with significant reductions in HBV DNA levels that are comparable or superior to existing therapies, coupled with a favorable safety profile, particularly concerning renal and bone health. The detailed experimental methodologies for quantifying pradefovir and its metabolite, as well as for monitoring viral load, provide a robust framework for its continued development and clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. HBV Drug Pradefovir Phase 2 48 Week Study Results [natap.org]

A Technical Guide to the Antiviral Activity of Pradefovir Mesylate Against Hepatitis B Virus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradefovir Mesylate is a novel, liver-targeted prodrug of adefovir, developed to enhance the therapeutic index for the treatment of chronic hepatitis B (CHB). By employing a specific delivery mechanism, this compound concentrates the active antiviral agent, adefovir, in the liver, thereby increasing its efficacy against the Hepatitis B virus (HBV) while mitigating the dose-limiting nephrotoxicity associated with its predecessor, adefovir dipivoxil.[1][2][3][4] Clinical trials have demonstrated that this compound achieves significant reductions in HBV DNA levels, comparable or superior to established therapies like Tenofovir Disoproxil Fumarate (TDF), with a favorable safety profile.[5] This document provides an in-depth overview of the mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and experimental protocols relevant to the study of this compound.

Mechanism of Action

This compound is an acyclic phosphonate nucleotide analogue that acts as a competitive inhibitor of HBV DNA polymerase. Its liver-targeting property is central to its design and function.

2.1 Metabolic Activation Pathway

Pradefovir is a prodrug that requires metabolic activation to exert its antiviral effect. This process is initiated predominantly in the liver.

-

Hepatic Uptake & Conversion : After oral administration, this compound is absorbed and transported to the liver.

-

CYP3A4-Mediated Oxidation : Within hepatocytes, the liver-specific enzyme Cytochrome P450 3A4 (CYP3A4) catalyzes the oxidation of Pradefovir. This step is crucial for its liver-targeted nature.

-

Conversion to Adefovir (PMEA) : The enzymatic reaction releases the active drug, adefovir (PMEA). This targeted release leads to a high concentration of adefovir in the liver while minimizing systemic exposure, particularly to the kidneys. The kidney-to-liver ratio of the active metabolite PMEA is approximately 1:20 for Pradefovir, a significant improvement over the 1:1 ratio seen with adefovir dipivoxil.

-

Cellular Phosphorylation : Inside the hepatocyte, cellular kinases phosphorylate adefovir to its active diphosphate form, adefovir diphosphate (ADV-DP).

-

Inhibition of HBV DNA Polymerase : ADV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by the HBV reverse transcriptase/DNA polymerase.

-

Chain Termination : Upon incorporation, ADV-DP lacks the 3'-hydroxyl group necessary for further chain elongation, leading to premature termination of DNA synthesis and halting viral replication.

Quantitative Data from Clinical Studies

Clinical trials have evaluated the efficacy and safety of this compound in patients with chronic hepatitis B. The data below is primarily from a multicenter, double-blind, randomized, noninferiority, Phase 2 trial comparing various doses of Pradefovir with TDF.

Table 1: Reduction in Serum HBV DNA at Week 24 (Phase 2 Study)

| Treatment Group (Once Daily) | N | Baseline Mean HBV DNA (log10 IU/mL) | Mean Reduction from Baseline (log10 IU/mL) |

|---|---|---|---|

| Pradefovir 30 mg | 48 | 7.54 | 5.40 |

| Pradefovir 45 mg | 48 | 7.04 | 5.34 |

| Pradefovir 60 mg | 48 | 7.14 | 5.33 |

| Pradefovir 75 mg | 48 | 7.01 | 5.40 |

| TDF 300 mg | 48 | 7.12 | 5.12 |

Source:

Table 2: Virologic and Serologic Response at Week 24 (Phase 2 Study)

| Treatment Group (Once Daily) | Proportion with HBV DNA <29 IU/mL | HBeAg Loss Rate (among HBeAg-positive patients) |

|---|---|---|

| Pradefovir 30 mg | 27% | 3% |

| Pradefovir 45 mg | 54% | 12% |

| Pradefovir 60 mg | 48% | 6% |

| Pradefovir 75 mg | 58% | 9% |

| TDF 300 mg | 42% | 3% |

Source:

A separate 28-day study in treatment-naïve CHB patients also showed a dose-dependent reduction in HBV DNA.

Table 3: Mean Change in Serum HBV DNA at Day 28

| Treatment Group (Once Daily) | Mean Change from Baseline (log10 IU/mL) |

|---|---|

| Pradefovir 30 mg | -2.78 |

| Pradefovir 60 mg | -2.77 |

| Pradefovir 75 mg | -3.08 |

| Pradefovir 90 mg | -3.18 |

| Pradefovir 120 mg | -3.44 |

| Adefovir Dipivoxil 10 mg | -2.34 |

| TDF 300 mg | -3.07 |

Source:

Experimental Protocols & Methodologies

The following sections describe the general methodologies used in clinical trials to evaluate the antiviral activity of this compound.

4.1 Clinical Trial Design

Phase 2 and 3 studies for Pradefovir typically follow a randomized, double-blind, active-controlled, multicenter design.

4.2 Efficacy Assessments

-

HBV DNA Quantification : Serum HBV DNA levels are the primary efficacy endpoint. Quantification is typically performed using a real-time polymerase chain reaction (PCR) assay, such as the COBAS Amplicor HBV Monitor Test. The lower limit of quantification for these assays is often around 20 or 29 IU/mL.

-

Serology : Hepatitis B e-antigen (HBeAg), antibody to HBeAg (anti-HBe), and Hepatitis B surface antigen (HBsAg) are measured at baseline and subsequent time points using standard immunoassays to assess for seroconversion.

-

Biochemical Response : Alanine aminotransferase (ALT) levels are monitored to assess liver inflammation and normalization.

4.3 Safety and Tolerability Assessments

-

Adverse Event (AE) Monitoring : All adverse events are recorded and graded for severity throughout the study.

-

Laboratory Tests : Key safety laboratory parameters include serum creatinine and serum phosphate to monitor renal function, a known risk with nucleotide analogues. Other tests include complete blood counts and liver function panels.

-

Resistance Monitoring : Genotypic analysis of the HBV polymerase gene is conducted at baseline and in patients experiencing virologic breakthrough to identify the emergence of resistance-associated mutations.

4.4 Pharmacokinetic Analysis

-

Sample Collection : Serum or plasma samples are collected at predetermined time points following drug administration.

-

Bioanalytical Method : Concentrations of Pradefovir and its active metabolite, PMEA, are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Parameter Calculation : Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2) are calculated from the concentration data.

Preclinical Evidence

Before human trials, Pradefovir demonstrated potent antiviral activity and a favorable safety profile in preclinical models. In HBV-infected transgenic mouse models, the drug was shown to significantly inhibit HBV replication. Tissue distribution studies in rats using radiolabeled compounds confirmed that Pradefovir enhances the delivery of adefovir to the liver, achieving a 12-fold improvement in the liver/kidney concentration ratio compared to adefovir dipivoxil.

Safety and Tolerability Profile

Across Phase 2 clinical trials, this compound has been shown to be safe and well-tolerated.

-

Adverse Events : The majority of reported adverse events were mild (Grade 1), with an incidence comparable to the TDF control group. No treatment-related serious adverse events were reported in the 24-week Phase 2 study.

-

Renal Safety : A key advantage of Pradefovir's liver-targeting mechanism is the reduced potential for nephrotoxicity. Studies have shown that the TDF group exhibited a more significant increase in serum creatinine compared to the lower-dose Pradefovir groups (30 mg and 45 mg). Serum phosphate levels were generally comparable among all groups.

-

Other Laboratory Abnormalities : In one 28-day study, an asymptomatic, reversible reduction in blood cholinesterase levels was noted in the Pradefovir groups, which was not observed in the adefovir or TDF groups.

Conclusion

This compound represents a significant advancement in the development of nucleotide analogue inhibitors for chronic hepatitis B. Its innovative liver-targeting design successfully concentrates the active antiviral agent in hepatocytes, leading to potent HBV DNA suppression. Clinical data demonstrates robust antiviral efficacy, comparable to or exceeding that of standard-of-care agents, coupled with an improved renal safety profile. These characteristics position this compound as a promising therapeutic option for a broad range of patients with chronic HBV infection.

References

- 1. Portico [access.portico.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Safety, Tolerability and Antiviral Activity of this compound in Patients with Chronic Hepatitis B Virus Infection: 48-Week Analysis of a Phase 2 Study [natap.org]

- 5. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pradefovir Mesylate: Application Notes and Protocols for Oral Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradefovir mesylate is an investigational antiviral agent developed as a liver-targeting prodrug of adefovir, a nucleotide analog reverse transcriptase inhibitor.[1][2] It is designed to increase the concentration of the active drug in the liver, the primary site of hepatitis B virus (HBV) replication, while minimizing systemic exposure and associated renal toxicity observed with adefovir.[1][3] this compound is administered orally and is converted to its active metabolite, adefovir (PMEA), primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] This document provides detailed application notes and protocols relevant to the development of an oral solid dosage form of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a stable and bioavailable oral formulation. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃ClN₅O₇PS | |

| Molecular Weight | 519.9 g/mol | |

| Appearance | White solid (representative) | |

| Solubility | Soluble in water | |

| pKa | Data not available in public literature | |

| LogP | Data not available in public literature |

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug that is metabolically activated in the liver to exert its antiviral effect. The following diagram illustrates the proposed signaling pathway.

References

Application Notes and Protocols for Evaluating the In Vitro Efficacy of Pradefovir Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradefovir Mesylate is a novel, liver-targeting prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Developed to treat chronic Hepatitis B Virus (HBV) infection, this compound is designed for enhanced delivery of the active antiviral agent, adefovir, to hepatocytes, thereby increasing its efficacy and reducing the potential for renal toxicity associated with systemic adefovir exposure.[1][2][3] The evaluation of this compound's efficacy in a preclinical setting relies on robust and reproducible in vitro assays. These assays are crucial for determining the compound's antiviral activity, and assessing its safety profile.

This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy against HBV. It includes methodologies for assessing antiviral activity in a relevant cell culture model and for determining cytotoxicity in human hepatic cell lines.

Mechanism of Action

This compound is specifically designed to be metabolized into its active form, adefovir, predominantly in the liver. This targeted activation is mediated by the cytochrome P450 enzyme CYP3A4, which is highly expressed in hepatocytes.[4] Once converted to adefovir, it is subsequently phosphorylated by cellular kinases to the active diphosphate metabolite, adefovir diphosphate (ADV-DP). ADV-DP acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase) and as a chain terminator when incorporated into the viral DNA, thus effectively halting HBV replication.

Caption: Mechanism of action of this compound in hepatocytes.

Data Presentation

Table 1: In Vitro Anti-HBV Efficacy of Adefovir and Tenofovir

| Compound | Cell Line | EC50 (µM) | Reference |

| Adefovir | HepG2.2.15 | 0.8 ± 0.2 | [5] |

| Adefovir | HepG2 | 0.07 | |

| Tenofovir | HepG2.2.15 | 1.1 ± 0.3 | |

| Tenofovir | HepG2 | 0.06 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

Table 2: In Vitro Cytotoxicity of Adefovir and Tenofovir

| Compound | Cell Line | CC50 (µM) | Reference |

| Adefovir | HepG2 | >10 | |

| Tenofovir | HepG2 | >10 |

CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that is toxic to 50% of cells.

Experimental Protocols

HBV Replication Assay

This protocol describes the determination of the antiviral efficacy of this compound by quantifying the reduction of extracellular HBV DNA in the supernatant of a stably HBV-producing cell line.

Caption: Workflow for the in vitro HBV replication assay.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

96-well cell culture plates

-

DNA extraction kit for viral DNA

-

qPCR master mix, primers, and probe for HBV DNA quantification

-

Real-time PCR instrument

Protocol:

-

Cell Culture:

-

Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Setup:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 2.5 x 10^4 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a no-drug control and a positive control (e.g., adefovir).

-

Incubate the plates for 7 to 9 days, replacing the medium with freshly prepared compound-containing medium every 3 days.

-

-

Sample Collection and DNA Extraction:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Extract viral DNA from a 50 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

-

HBV DNA Quantification by qPCR:

-

Prepare a qPCR reaction mix containing a suitable master mix, HBV-specific primers, and a fluorescently labeled probe.

-

Add 5 µL of the extracted DNA to each qPCR reaction.

-

Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Generate a standard curve using a plasmid containing the HBV target sequence to quantify the HBV DNA copy number in each sample.

-

-

Data Analysis:

-

Calculate the percentage of HBV DNA reduction for each concentration of this compound compared to the no-drug control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of this compound in human hepatic cell lines (e.g., HepG2 or Huh-7) using the MTT colorimetric assay.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

-

HepG2 or Huh-7 cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed HepG2 or Huh-7 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Exposure:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The described in vitro assays provide a robust framework for the preclinical evaluation of this compound's efficacy and safety. The HBV replication assay in HepG2.2.15 cells is a reliable method to determine the antiviral potency, while the MTT assay in relevant hepatic cell lines offers a straightforward approach to assess cytotoxicity. These protocols, combined with the provided data presentation structure, will enable researchers to generate high-quality, comparable data essential for the continued development of this promising anti-HBV therapeutic.

References

- 1. Safety, Tolerability and Antiviral Activity of this compound in Patients with Chronic Hepatitis B Virus Infection: 48-Week Analysis of a Phase 2 Study [natap.org]

- 2. Research Portal [openresearch.surrey.ac.uk]

- 3. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dengyuemed.com [dengyuemed.com]

- 5. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for In Vivo Studies of Pradefovir Mesylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo animal models used to study Pradefovir Mesylate, a liver-targeting prodrug of adefovir for the treatment of Hepatitis B Virus (HBV) infection. Detailed protocols for pharmacokinetic, tissue distribution, and efficacy studies are outlined to guide researchers in the preclinical evaluation of this antiviral agent.

Introduction to this compound

This compound is a nucleotide analogue designed as a liver-targeted prodrug of adefovir.[1] This strategic design aims to enhance the delivery of the active antiviral agent to the primary site of HBV replication while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which can be a concern with adefovir dipivoxil.[1] The mechanism of action of Pradefovir involves its conversion in the liver to adefovir, which is then phosphorylated to its active diphosphate metabolite. This active form is incorporated into the viral DNA by the HBV polymerase, leading to premature chain termination and the inhibition of viral replication.[1]

Animal Models

Two primary animal models are essential for the in vivo evaluation of this compound:

-

Sprague-Dawley Rat: This model is predominantly used for pharmacokinetic and tissue distribution studies due to its well-characterized physiology and metabolism.

-

HBV-Transgenic Mouse: As HBV has a narrow host range, transgenic mouse models that express HBV genes and support viral replication are crucial for assessing the antiviral efficacy of compounds like this compound.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 42% (as mesylate salt) |

Table 2: Tissue Distribution of Adefovir Metabolites Following Oral Administration of this compound in Rats

| Parameter | Fold Improvement | Reference |

| Liver-to-Kidney Ratio | 12-fold (compared to adefovir dipivoxil) |